molecular formula C19H18BrFN2 B12909438 1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)- CAS No. 139718-50-6

1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)-

Cat. No.: B12909438
CAS No.: 139718-50-6
M. Wt: 373.3 g/mol
InChI Key: XWZIKVLTJDVQEM-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other methods.

    Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Substitution Reactions: The 1-position is substituted with a 4-fluorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Piperidinyl Group Introduction: The 3-position is functionalized with a piperidinyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the fluorophenyl group, potentially leading to debromination or defluorination.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic aromatic substitution typically requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Debrominated or defluorinated products.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(4-chlorophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Bromo-1-(4-methylphenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of a fluorine atom.

    5-Bromo-1-(4-nitrophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness: : The presence of the fluorophenyl group in 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties and biological efficacy.

Biological Activity

1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)- (CAS No. 139718-50-6) is a synthetic organic compound belonging to the indole class, which is known for its diverse biological activities. This compound features significant substitutions, including a bromine atom at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position. These modifications can enhance its pharmacological properties and potential therapeutic applications.

The following table summarizes the key chemical properties of 1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)-:

PropertyValue
Molecular Formula C19H18BrFN2
Molecular Weight 373.3 g/mol
IUPAC Name 5-bromo-1-(4-fluorophenyl)-3-piperidin-4-ylindole
CAS Number 139718-50-6
InChI Key XWZIKVLTJDVQEM-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that indole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)- have been explored in several studies.

Antimicrobial Activity

A study focusing on the antibacterial properties of indole derivatives found that compounds with halogen substitutions (like bromine and fluorine) often demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound under investigation showed promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Indoles are recognized for their potential in cancer therapy. Research has demonstrated that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival. For instance, studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that 1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)- could also possess anticancer properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors or enzymes. For example:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Further biochemical studies are essential to elucidate these mechanisms definitively.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of indole derivatives:

  • Antimicrobial Efficacy : A study evaluated multiple indole derivatives for their antibacterial properties, revealing that those with halogen substitutions exhibited significant activity against E. coli and S. aureus with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Activity : Research on related indole compounds indicated that they could effectively induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Effects : Some studies suggest that indoles may reduce inflammation markers in vivo, potentially offering therapeutic benefits for inflammatory diseases .

Properties

CAS No.

139718-50-6

Molecular Formula

C19H18BrFN2

Molecular Weight

373.3 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)-3-piperidin-4-ylindole

InChI

InChI=1S/C19H18BrFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2

InChI Key

XWZIKVLTJDVQEM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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